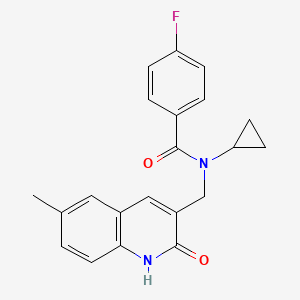

N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide

Description

Properties

CAS No. |

606095-19-6 |

|---|---|

Molecular Formula |

C21H19FN2O2 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C21H19FN2O2/c1-13-2-9-19-15(10-13)11-16(20(25)23-19)12-24(18-7-8-18)21(26)14-3-5-17(22)6-4-14/h2-6,9-11,18H,7-8,12H2,1H3,(H,23,25) |

InChI Key |

RBHQKRBHSUBJRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.

Formation of the Benzamide Moiety: The benzamide moiety can be formed by coupling the quinoline derivative with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

Antimicrobial Applications

The compound has shown promise in antimicrobial activity against various pathogens, including both bacterial and fungal strains. Its structure suggests potential interactions with microbial targets, enhancing its efficacy.

Case Studies and Findings

- Study on Antibacterial Activity : A study demonstrated that derivatives of quinoline compounds, similar to N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide, exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/mL, indicating strong antibacterial properties .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 6e | 6.25 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Certain derivatives have shown effectiveness against fungi such as Candida albicans.

Research Insights

A comparative study indicated that some synthesized compounds derived from quinoline structures had significant antifungal activity, with MIC values comparable to established antifungal agents like fluconazole .

| Compound | MIC (µg/mL) | Target Fungus |

|---|---|---|

| W1 | 5.08 | Candida albicans |

| W6 | 12.5 | Penicillium chrysogenum |

Anticancer Potential

The anticancer properties of this compound are also under investigation. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation effectively.

Key Findings

In studies focusing on anticancer activity, certain benzamide derivatives displayed significant cytotoxic effects against various cancer cell lines. For example, one derivative was found to have an IC50 value of 4.12 µM against cancer cells, outperforming standard chemotherapeutic agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| W17 | 4.12 | Various Cancer Cell Lines |

| Standard Drug | 7.69 | 5-Fluorouracil |

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and related analogs:

Key Observations:

Quinoline Substitution: The 6-methyl group (target compound and 8c) may sterically shield the quinoline core from oxidative metabolism, prolonging half-life compared to 7-methoxy in JXC010, which could introduce metabolic liabilities via demethylation . 7-Methoxy (JXC010) might enhance electron density, altering binding kinetics but reducing metabolic stability .

Benzamide Modifications: The 4-fluoro group in the target compound likely enhances hydrophobic interactions with target proteins compared to the furan in JXC010, which may introduce polarity but also metabolic instability .

Synthetic Efficiency: Compound 8c’s 69% yield highlights the feasibility of synthesizing complex dihydroquinoline derivatives using dichloromethane/methanol solvent systems and gradient chromatography .

Pharmacological and Physicochemical Implications

- Target Compound vs. JXC010 : The cyclopropyl and fluoro substituents in the target compound likely confer superior metabolic stability and binding affinity compared to JXC010’s furan and methoxy groups. Fluorine’s electronegativity may strengthen hydrogen bonding, while the cyclopropyl group minimizes steric hindrance .

- Target Compound vs. 8c : While 8c’s piperazine moiety enhances solubility, the target compound’s fluorine and cyclopropyl groups may offer better selectivity for hydrophobic binding pockets (e.g., kinase ATP sites). Piperazine-containing compounds often face challenges with off-target GPCR interactions .

Biological Activity

N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a dihydroquinoline moiety. This combination suggests potential interactions with various biological targets.

Biological Activity

1. Antitumor Activity:

Research indicates that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antitumor effects. In studies involving various cancer cell lines, such compounds have shown moderate to high potency in inhibiting cell proliferation. For instance, compounds with similar structures have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain cancers .

2. Mechanism of Action:

The biological mechanism through which this compound exerts its effects may involve the inhibition of specific kinases or enzymes that play roles in cancer progression. The presence of the dihydroquinoline structure is often associated with the modulation of signaling pathways critical for cell survival and proliferation .

3. Cytotoxicity and Selectivity:

Preliminary studies have indicated that this compound exhibits relatively low cytotoxicity against normal cells while maintaining potent activity against cancer cells. This selectivity is advantageous for therapeutic applications as it may reduce side effects associated with conventional chemotherapeutics .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Moderate to high potency | |

| Cytotoxicity | Low against normal cells | |

| Enzyme Inhibition | RET kinase inhibition |

Case Studies

-

Case Study on RET Kinase Inhibition:

A study evaluated a series of benzamide derivatives for their ability to inhibit RET kinase. Among these, compounds structurally related to this compound demonstrated significant inhibitory activity, leading to reduced tumor growth in xenograft models . -

Cytotoxicity Assessment:

Another investigation focused on the cytotoxic effects of this class of compounds on glioma cells. The results indicated that the compound effectively reduced cell viability through mechanisms independent of AMPK signaling pathways, suggesting alternative routes for inducing cell death .

Q & A

Q. Advanced Consideration :

- Scale-Up Challenges : At larger scales (e.g., >100 mmol), exothermic reactions require controlled addition of reagents and temperature monitoring to avoid side reactions .

- Byproduct Mitigation : Use anhydrous sodium pivalate to scavenge HCl generated during acyl chloride reactions, improving yield .

How can researchers address challenges in crystallographic determination of this compound’s structure?

Advanced Research Question

Crystallization of fluorinated benzamides often faces issues like poor crystal growth or twinning. Methodological solutions include:

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane or methanol/water) to induce slow crystallization.

- Data Collection : Use high-resolution synchrotron X-ray sources to resolve weak diffraction patterns caused by flexible substituents (e.g., cyclopropyl groups).

- Refinement : Employ SHELXL for anisotropic refinement of heavy atoms (e.g., fluorine) and constrained modeling of disordered regions . For twinned data, the TWIN command in SHELXL can partition overlapping reflections .

What spectroscopic techniques are most effective for characterizing structural features of this benzamide derivative?

Basic Research Question

- 1H/13C NMR : Identify substituents via characteristic shifts:

- Fluorine : Deshielding effects cause upfield shifts (e.g., 4-fluoro benzamide C-F: ~115 ppm in 13C NMR) .

- Quinolinone protons : 2-oxo-1,2-dihydroquinolin-3-yl groups show NH protons at δ 10-12 ppm (1H NMR) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and quinolinone ketone (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error to confirm molecular formula .

How should researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

Advanced Research Question

- Target Selection : Prioritize enzymes with structural homology to known benzamide targets (e.g., histone deacetylases or kinase inhibitors) .

- Assay Design :

- Data Interpretation : Address contradictions (e.g., high in vitro activity but low cellular uptake) by evaluating logP values and membrane permeability via PAMPA assays .

How can computational modeling resolve discrepancies between predicted and observed reactivity or bioactivity?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins. Adjust protonation states of basic groups (e.g., cyclopropylamine) to match physiological pH .

- QSAR Analysis : Correlate substituent effects (e.g., fluorine substitution) with bioactivity. For example, trifluoromethyl groups enhance metabolic stability, explaining discrepancies in half-life predictions .

- MD Simulations : Run 100-ns simulations to assess conformational flexibility of the quinolinone ring, which may affect binding kinetics .

What are the critical considerations for studying the fluorinated moieties’ impact on physicochemical properties?

Basic Research Question

- LogP Measurement : Determine partition coefficients via shake-flask method to assess lipophilicity. Fluorine atoms typically reduce logP by 0.2–0.5 units .

- Solubility : Use UV-Vis spectroscopy in PBS (pH 7.4) to quantify aqueous solubility. 4-Fluoro substituents may enhance solubility compared to chloro analogs .

- Spectrofluorometry : Monitor fluorescence emission (λex = 280 nm, λem = 320–400 nm) to study electronic effects of fluorine on the benzamide core .

How can substitution patterns be systematically varied to elucidate key pharmacophores in SAR studies?

Advanced Research Question

- Scaffold Modification : Replace the cyclopropyl group with other aliphatic rings (e.g., cyclopentyl) to assess steric effects on bioactivity .

- Electron-Withdrawing Groups : Introduce nitro or cyano groups at the 4-position of the benzamide to compare with fluorine’s electronic effects .

- Biological Testing : Screen analogs against a panel of 10–15 enzyme targets to identify selectivity trends. For example, 6-methyl-2-oxoquinolinone derivatives may show enhanced kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.